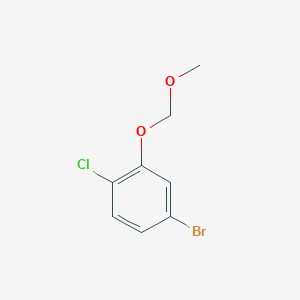
2-Cyclobutylmethoxy-5-fluoroaniline
Descripción general
Descripción
2-Cyclobutylmethoxy-5-fluoroaniline (CBF) is a synthetic organic compound that has been used in a variety of scientific and industrial applications. CBF has been found to have a wide range of properties, such as being an inhibitor of cyclic nucleotide phosphodiesterase, an antioxidant, and a potential therapeutic agent. CBF has been studied extensively in recent years and has been found to have many potential applications in the fields of medicine, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Metabonomic Assessment of Toxicity
Fluoroanilines, including those similar to 2-Cyclobutylmethoxy-5-fluoroaniline, have been studied for their toxicological effects on earthworms. Metabonomic techniques, using high-resolution 1H nuclear magnetic resonance (NMR) spectroscopy, have helped identify novel biomarkers of xenobiotic toxicity. This methodology can be applied to understand the mechanism of action of other toxic chemicals (Bundy et al., 2002).
Bioactivation of Fluoroanilines
Research on fluoroanilines has explored their bioactivation to reactive benzoquinoneimines, which is a significant process in understanding the metabolic and toxicological pathways of these compounds in biological systems (Rietjens & Vervoort, 1991).
Optical Imaging and Drug Delivery
Fluoroanilines have potential applications in optical imaging and drug delivery. Studies have focused on cyanine reactivity, which is crucial for developing novel probe molecules used in complex imaging and drug delivery settings (Gorka, Nani, & Schnermann, 2018).
In Vivo and In Vitro Metabolism
Investigations have been conducted on the metabolism of fluoroanilines, including 2-fluoroaniline, using methods like 19F-n.m.r. These studies provide insights into the metabolic pathways and the excretion profiles of fluoroanilines in biological systems (Vervoort et al., 1990).
Synthesis and Application in DNA Structures
Fluoroanilines have been utilized in the synthesis of cyanine dyes for applications in DNA structures, contributing to developments in light-harvesting devices and quantum computers (Meares et al., 2022).
Novel Synthetic Methods
Research into fluoroanilines includes the development of new synthetic methods, such as the preparation of 2-fluoro-3-aminophenylboronates via directed ortho-metalation, which has potential applications in medicinal chemistry (Zhichkin et al., 2011).
Mecanismo De Acción
Target of Action
Mode of Action
The specific mode of action of 2-Cyclobutylmethoxy-5-fluoroaniline is currently unknown due to the lack of detailed studies
Biochemical Pathways
Given its potential role in cancer therapy, it may influence pathways related to cell proliferation and apoptosis
Result of Action
Given its potential role in cancer therapy, it may induce cell death (apoptosis) in cancer cells or inhibit their proliferation.
Análisis Bioquímico
Biochemical Properties
2-Cyclobutylmethoxy-5-fluoroaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified to interact with thymidylate kinase, isoprenoid biosynthesis enzymes, acyl-transferase, and DNA metabolism enzymes
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact DNA metabolism and cell wall metabolites . These effects are essential for understanding its potential therapeutic applications and its role in cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to inhibit thymidylate kinase and acyl-transferase, which are critical for DNA synthesis and lipid metabolism, respectively . These interactions highlight its potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that it undergoes degradation and exhibits long-term effects on cellular function. For instance, changes in the metabolome were observed over 4 hours, emphasizing the importance of careful controls in these studies . Understanding its stability and degradation is crucial for its application in research and therapy.
Metabolic Pathways
This compound is involved in several metabolic pathways, including thymidylate kinase, isoprenoid biosynthesis, and DNA metabolism . These pathways are crucial for its biochemical activity and potential therapeutic applications. Understanding its role in these pathways can provide insights into its mechanism of action and potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It has been shown to interact with specific transporters that facilitate its localization and accumulation within cells . These interactions are essential for its effectiveness as a therapeutic agent and its impact on cellular processes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell, where it exerts its effects. For instance, it has been predicted to localize in the outer membrane and extracellular regions . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
2-(cyclobutylmethoxy)-5-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-9-4-5-11(10(13)6-9)14-7-8-2-1-3-8/h4-6,8H,1-3,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVDVFCHGDJEFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



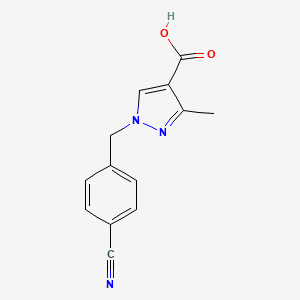
![Benzoic acid, 4-[[(phenylmethoxy)amino]methyl]-, methyl ester](/img/structure/B1400023.png)

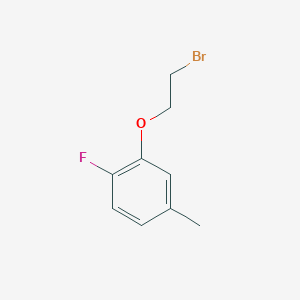
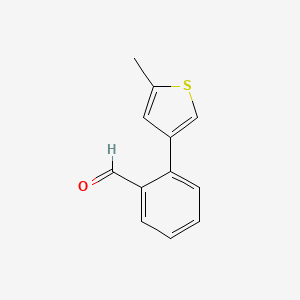
amine](/img/structure/B1400029.png)
![N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine](/img/structure/B1400030.png)
![1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone](/img/structure/B1400031.png)
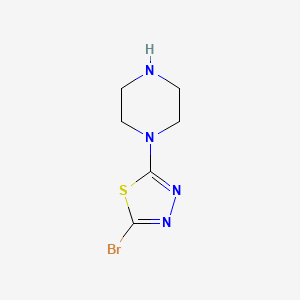
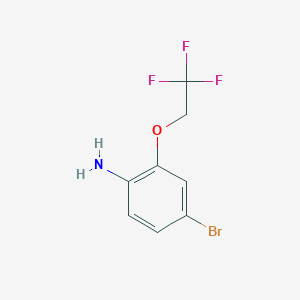
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1400035.png)

